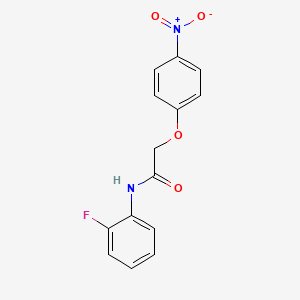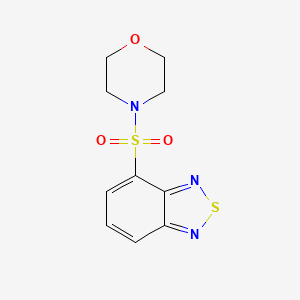![molecular formula C17H28N4O2 B5547660 3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)
3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide represents a class of compounds known for their structural complexity and potential biochemical relevance. The synthesis and characterization of similar compounds have been extensively studied, highlighting their importance in various scientific and industrial fields.
Synthesis Analysis
The synthesis of structurally related pyrazole derivatives involves multi-step chemical processes, including bioisosteric replacements and regioselective reactions. For example, McLaughlin et al. (2016) described the synthesis of a compound through specific routes, emphasizing the need for precise identification to avoid mislabeling of research chemicals (McLaughlin et al., 2016).
Molecular Structure Analysis
Characterization techniques such as chromatography, spectroscopy, and crystal structure analysis play a critical role in determining the molecular structure of pyrazole derivatives. Kumara et al. (2018) utilized FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction to characterize a novel pyrazole derivative, providing insights into its molecular geometry and electronic structure (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their molecular structure, leading to a variety of reactions and properties. The synthesis and characterization of isomers, as well as the observation of specific by-products, demonstrate the compound's chemical versatility and potential for further functionalization (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and thermal stability, are determined through analytical techniques. For instance, spectral and X-ray crystal structure studies provide insights into the compound's stability and structure-property relationships (Kumara et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, is essential for their application in different fields. Detailed studies on the synthesis and characterization of such compounds shed light on their functional groups and reactivity patterns (McLaughlin et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Martins et al. (2002) detailed the synthesis of various 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, providing insights into the chemical properties and synthesis pathways of related compounds (Martins et al., 2002).
Witt and Grützmacher (1997) investigated the gas-phase basicity and dissociation energy of various carboxamides, including their N-methyl and N,N-dimethyl derivatives. This study aids in understanding the fundamental chemical behavior of compounds structurally related to 3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide (Witt & Grützmacher, 1997).
Potential Pharmaceutical Applications
The synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound similar to 3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide, were reported by McLaughlin et al. (2016). This study highlights the potential for such compounds in pharmaceutical research (McLaughlin et al., 2016).
Hassan et al. (2014) synthesized new derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests potential therapeutic applications for compounds structurally similar to 3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide (Hassan et al., 2014).
Chemical Reactions and Transformations
Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid, providing insight into the chemical reactivity and potential transformations of related compounds (Yıldırım et al., 2005).
Franz et al. (2017) studied the in vitro metabolism of synthetic cannabinoids, including those with pyrazole structures similar to the compound . This research aids in understanding the metabolic pathways and stability of such compounds (Franz et al., 2017).
Propiedades
IUPAC Name |
2-methyl-N-[1-(methylcarbamoyl)cyclohexyl]-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-12(2)10-13-11-14(21(4)20-13)15(22)19-17(16(23)18-3)8-6-5-7-9-17/h11-12H,5-10H2,1-4H3,(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWWNZVMFVZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NC2(CCCCC2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)